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2,5-Difluoro-4-propoxybenzoic acid

Cat. No.: B14021281
M. Wt: 216.18 g/mol
InChI Key: CJHOEJQTMJVIHH-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Advanced Organic Synthesis

While a detailed historical timeline for the first synthesis of 2,5-Difluoro-4-propoxybenzoic acid is not extensively documented in seminal literature, its emergence is intrinsically linked to the broader expansion of fluorine chemistry over the past several decades. The deliberate use of fluorine in bioactive compounds and materials gained significant momentum as chemists recognized its ability to enhance metabolic stability, binding affinity, and lipophilicity. molecularcloud.orgrsc.org This led to a surge in demand for novel fluorinated building blocks—small, versatile molecules containing fluorine that can be readily incorporated into larger structures. tandfonline.comtandfonline.com

The development of compounds like this compound is a direct result of this trend. Its architecture represents a sophisticated design, moving beyond simple fluorinated aromatics to polysubstituted systems where the interplay between different functional groups is key. The synthesis of such molecules addresses the growing need for building blocks that offer precise control over the electronic and steric properties of the final product, a critical requirement in fields like liquid crystal manufacturing and medicinal chemistry. hokudai.ac.jpmdpi.com The development of synthetic methodologies, such as regioselective carboxylation of fluoroaromatics and etherification, has been crucial for making these types of structures accessible for research and industrial application. hokudai.ac.jpsemanticscholar.org

Structural Characteristics and Chemical Significance within Fluorinated Aromatic Carboxylic Acids

The chemical identity and utility of this compound are defined by the unique interplay of its three core components: the difluorinated benzene (B151609) ring, the carboxylic acid group, and the 4-propoxy group.

Difluorinated Aromatic Core : The two fluorine atoms at the C2 and C5 positions exert a strong electron-withdrawing effect due to fluorine's high electronegativity. researchgate.net This electronic modulation influences the acidity of the carboxylic acid group and alters the electron density of the aromatic ring, affecting its reactivity in subsequent chemical transformations. The C-F bond is exceptionally strong, contributing to the thermal and metabolic stability of molecules that incorporate this moiety. molecularcloud.org The specific 2,5-substitution pattern creates a distinct electronic and steric environment that is crucial for directing further reactions and for determining the molecule's orientation in organized systems like liquid crystals. mdpi.com

Carboxylic Acid Functionality : The carboxyl group (-COOH) is a cornerstone of organic synthesis, serving as a versatile handle for a wide array of chemical reactions. It can be readily converted into esters, amides, acid chlorides, and other functional groups. rsc.org Furthermore, modern synthetic methods have utilized carboxylic acids in decarboxylative coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds, although aryl carboxylic acids can be challenging to decarboxylate. tandfonline.comacs.org

The combination of these features in a single molecule makes this compound a bifunctional building block of significant interest.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 2586127-09-3
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
Physical Form Solid
InChI Key CJHOEJQTMJVIHH-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Expected Spectroscopic Features of this compound

SpectroscopyExpected Features
¹H NMR Signals corresponding to the two distinct aromatic protons, showing coupling to each other and to fluorine. Resonances for the propoxy group's -OCH₂-, -CH₂-, and -CH₃ protons with characteristic splitting. A broad singlet for the acidic proton of the carboxylic acid.
¹³C NMR Resonances for the ten carbon atoms, with those directly bonded to fluorine exhibiting large C-F coupling constants. The carbonyl carbon of the carboxylic acid would appear significantly downfield.
¹⁹F NMR Two distinct signals for the non-equivalent fluorine atoms at the C2 and C5 positions, each showing coupling to adjacent protons and potentially to each other.
IR Spectroscopy A broad absorption band for the O-H stretch of the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). A strong absorption for the C=O stretch (approx. 1680-1710 cm⁻¹). C-F stretching bands (approx. 1100-1300 cm⁻¹). Aromatic C-H and C=C stretching bands.

Strategic Importance as a Building Block for Functional Materials and Specialty Chemicals

The strategic value of this compound lies in its role as an intermediate for high-value chemical products, most notably in the field of functional materials such as liquid crystals (LCs).

The molecular shape of benzoic acid derivatives, being elongated and rigid, makes them excellent candidates for forming liquid crystal phases (mesophases). nih.gov The incorporation of lateral fluorine atoms, as seen in this compound, is a well-established strategy to enhance the electro-optical properties of LCs. mdpi.com Specifically, fluorine substituents can increase the dielectric anisotropy (Δε), a key parameter that influences the threshold voltage of a liquid crystal display (LCD). mdpi.com The propoxy tail contributes to the formation of the necessary anisotropic liquid phases (e.g., nematic or smectic) over a specific temperature range. nih.gov Therefore, this compound is an ideal precursor for synthesizing liquid crystal molecules used in advanced display technologies, including those for augmented reality (AR) that require high birefringence and fast response times. mdpi.com

Beyond materials science, fluorinated building blocks are of paramount importance in medicinal chemistry and agrochemical development. youtube.com While specific applications of this compound in marketed drugs are not prominent, its structural motifs are highly relevant. The difluorinated aromatic ring can serve as a bioisostere for other chemical groups, helping to optimize a drug candidate's metabolic stability, membrane permeability, and binding interactions with biological targets. molecularcloud.org The carboxylic acid provides a point for covalent attachment to other parts of a drug molecule or for salt formation to improve solubility and formulation.

Current Research Landscape, Key Challenges, and Future Perspectives

The current research landscape for compounds like this compound is shaped by the dual needs of discovering novel, high-performance materials and developing more efficient and sustainable chemical syntheses.

Current Research Landscape: Research is actively focused on the design and synthesis of new liquid crystal molecules with superior properties, driven by the demands of next-generation displays and photonic devices. mdpi.commdpi.com This involves incorporating building blocks like this compound into larger, more complex structures and evaluating their phase behavior and electro-optical characteristics. Concurrently, significant effort is being invested in advancing synthetic methodologies. This includes the development of late-stage functionalization techniques and more efficient catalytic systems to construct polysubstituted aromatic compounds, which have traditionally been difficult to prepare. hokudai.ac.jprsc.orgtandfonline.com

Key Challenges:

Cost and Availability: As with many specialized fluorinated building blocks, the cost of synthesis and purification can be high, limiting their large-scale industrial application. hokudai.ac.jp

Environmental Persistence: A broader challenge facing fluorine chemistry is the environmental persistence of some highly fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS). rsc.org While aromatic carboxylic acids are generally more susceptible to degradation than perfluorinated alkyl acids, the high strength of the C-F bond necessitates ongoing research into the environmental fate and potential for bioaccumulation of all novel fluorinated chemicals. iwaponline.com

Future Perspectives: The future for this compound and related building blocks appears promising. The relentless drive for higher-performance electronics will continue to fuel demand for novel liquid crystals and other functional organic materials. youtube.com Future research will likely focus on integrating these building blocks into new applications, such as in biomaterials or nanotechnology. A critical area of development will be the creation of greener and more atom-economical synthetic routes, potentially utilizing methods like C-H activation or flow chemistry to overcome the current challenges of cost and complexity.

Scope and Organization of the Academic Review

This academic review has been structured to provide a comprehensive and focused examination of the chemical compound this compound. The discussion begins with its emergence within the broader context of advanced organic synthesis and fluorine chemistry. It then delves into a detailed analysis of its key structural features and their chemical significance. The review subsequently explores the compound's strategic importance as a molecular building block, with a particular emphasis on its application in functional materials like liquid crystals. Finally, the article assesses the current research landscape, outlines the primary challenges associated with its synthesis and use, and considers future perspectives for this and related fluorinated aromatic compounds. The content is based on an analysis of contemporary scientific literature and chemical data sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O3 B14021281 2,5-Difluoro-4-propoxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

2,5-difluoro-4-propoxybenzoic acid

InChI

InChI=1S/C10H10F2O3/c1-2-3-15-9-5-7(11)6(10(13)14)4-8(9)12/h4-5H,2-3H2,1H3,(H,13,14)

InChI Key

CJHOEJQTMJVIHH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)F)C(=O)O)F

Origin of Product

United States

Reactivity Profiles and Transformational Chemistry of 2,5 Difluoro 4 Propoxybenzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Nucleophilic Acyl Substitution Reactions (e.g., Esterification, Amidation, Anhydride Formation)

The carboxylic acid moiety of 2,5-Difluoro-4-propoxybenzoic acid readily undergoes nucleophilic acyl substitution reactions. These transformations are fundamental in synthesizing esters, amides, and acid anhydrides, which are valuable intermediates in various synthetic pathways.

Esterification: The reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. For instance, reaction with methanol (B129727) would produce methyl 2,5-difluoro-4-propoxybenzoate.

Amidation: Treatment with amines, often activated by coupling agents, leads to the formation of amides. This reaction is crucial for incorporating the 2,5-difluoro-4-propoxybenzoyl scaffold into larger molecules, including biologically active compounds.

Anhydride Formation: Dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent, results in the formation of the corresponding acid anhydride.

These reactions are generally efficient, though the electronic effects of the fluorine and propoxy substituents can influence the reaction rates.

Reaction TypeReagentsProduct Class
EsterificationAlcohol, Acid CatalystEster
AmidationAmine, Coupling AgentAmide
Anhydride FormationDehydrating AgentAcid Anhydride

Reduction Reactions to Aldehydes and Primary Alcohols (excluding direct synthesis of prohibited elements)

The carboxylic acid group can be reduced to either an aldehyde or a primary alcohol using appropriate reducing agents. The choice of reagent determines the extent of the reduction.

Reduction to Aldehydes: This transformation requires careful selection of a mild reducing agent to prevent over-reduction to the alcohol.

Reduction to Primary Alcohols: Stronger reducing agents, such as lithium aluminum hydride, will fully reduce the carboxylic acid to the corresponding primary alcohol, (2,5-difluoro-4-propoxyphenyl)methanol.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be achieved under specific conditions, often requiring heat and a catalyst. This reaction would lead to the formation of 1,4-difluoro-2-propoxybenzene. The stability of the resulting carbanion intermediate, influenced by the fluorine and propoxy groups, plays a significant role in the feasibility and conditions of this reaction.

Reactivity of the Fluorinated Aromatic Ring System

The two fluorine atoms on the aromatic ring significantly influence its reactivity, primarily by creating a relatively electron-poor (electrophilic) ring system. masterorganicchemistry.com This electronic nature governs the types of substitution reactions the ring will undergo.

Electrophilic Aromatic Substitution: Scope and Limitations

Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored. The strong electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group deactivates the ring towards attack by electrophiles. While the propoxy group is an activating group, its effect is largely overcome by the deactivating groups. Any EAS, if it were to occur, would be directed by the interplay of these substituents, but such reactions are not commonly reported for this compound due to the low reactivity of the ring.

Nucleophilic Aromatic Substitution: Strategies for Fluorine Displacement and Functionalization

In contrast to EAS, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_). masterorganicchemistry.com This type of reaction involves the attack of a nucleophile on the ring, leading to the displacement of one of the fluorine atoms, which are good leaving groups in this context. youtube.com

The positions of the fluorine atoms relative to the other substituents are crucial in determining which fluorine is more readily displaced. The fluorine at position 5 is ortho to the deactivating carboxylic acid group and para to the activating propoxy group, while the fluorine at position 2 is ortho to both the carboxylic acid and the propoxy group. These electronic factors, along with steric considerations, will influence the regioselectivity of the substitution.

Recent advancements have shown that even unactivated fluoroarenes can undergo nucleophilic aromatic substitution, for instance, through photoredox catalysis, expanding the scope of possible transformations. nih.gov This opens up possibilities for introducing a variety of nucleophiles, such as amines, azoles, and even other carboxylic acids, onto the aromatic ring of this compound. nih.gov For example, the reaction of similar difluorinated aromatic compounds with nucleophiles like 2-hydroxythiophenol has been reported to proceed, suggesting that one of the fluorine atoms in this compound could potentially be displaced by a sulfur-based nucleophile. nih.gov

Substitution TypeReactivityKey Factors
Electrophilic Aromatic SubstitutionDisfavoredStrong deactivation by fluorine and carboxylic acid groups.
Nucleophilic Aromatic SubstitutionFavoredElectron-deficient ring, fluorine as a good leaving group. masterorganicchemistry.comyoutube.com

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govnih.govnih.gov This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. nih.govnih.gov In the case of this compound, the carboxylic acid group, after in situ deprotonation to the carboxylate, serves as a primary DMG. The fluoro and propoxy substituents also exert an influence on the regioselectivity of the metallation.

The carboxylate group is recognized as a DMG of intermediate strength. nih.govnih.gov Treatment of benzoic acids with a strong base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), can lead to deprotonation at the position ortho to the carboxylate. nih.govresearchgate.net For this compound, there are two positions ortho to the carboxylate: C3 and C6. The C6 position is also ortho to a fluoro substituent, which can also act as a moderate directing group. nih.gov The interplay between the directing effects of the carboxylate and the C2-fluoro and C5-fluoro groups, as well as the C4-propoxy group, will determine the ultimate site of lithiation.

Studies on substituted benzoic acids have shown that the directing ability of various groups follows a general hierarchy. nih.gov While specific studies on this compound are not extensively documented, predictions can be made based on related systems. The carboxylate group directs lithiation to the C3 or C6 position. The C2-fluoro group will also direct to the C3 position, while the C5-fluoro group will direct to the C6 position. The C4-propoxy group can also influence the acidity of the neighboring protons. The precise outcome of the lithiation is therefore dependent on the reaction conditions, including the choice of organolithium reagent and solvent. researchgate.net

The resulting ortho-lithiated species is a versatile intermediate that can react with a wide range of electrophiles to introduce new functional groups at the C3 or C6 position.

Table 1: Potential Electrophiles for Quenching of Ortho-Lithiated this compound

ElectrophileIntroduced Functional Group
Alkyl halides (e.g., CH₃I)Alkyl
Aldehydes/KetonesHydroxyalkyl
Carbon dioxide (CO₂)Carboxylic acid
Disulfides (e.g., (CH₃S)₂)Thioether
Iodine (I₂)Iodo
Silyl halides (e.g., (CH₃)₃SiCl)Silyl

Modifications and Elongations of the Propoxy Side Chain

The propoxy side chain of this compound offers another avenue for chemical modification, allowing for the introduction of new functionalities and the extension of the carbon skeleton.

Selective Oxidation and Reduction Reactions

The oxidation of the propoxy group can be challenging due to the stability of the ether linkage. Standard strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) tend to cleave alkyl side chains directly attached to an aromatic ring, converting them to carboxylic acids. researchgate.netnih.gov However, these conditions are generally not suitable for the selective oxidation of an ether side chain without cleavage.

More selective methods are required to modify the propoxy group. For instance, enzymatic oxidation using cytochrome P-450 has been shown to catalyze the oxidative cleavage of carboxylic acid esters, a reaction that proceeds via hydrogen atom abstraction. nih.gov While not a direct oxidation of the propoxy group itself, this highlights the potential for biocatalytic approaches in achieving selective transformations.

Reduction of the carboxylic acid group to a primary alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄). acs.org This transformation would yield (2,5-difluoro-4-propoxyphenyl)methanol, providing a new site for further functionalization.

Introduction of Terminal Functional Groups

The introduction of functional groups at the terminal methyl group of the propoxy chain represents a valuable synthetic transformation. This can be achieved through various strategies, often involving radical-mediated reactions. For example, remote C-H bond functionalization methods are being developed that can selectively target terminal positions of alkyl chains. nih.gov

One potential, though likely challenging, approach could involve a two-step sequence: selective bromination at the terminal position followed by nucleophilic substitution. However, achieving high selectivity for the terminal position over the more activated benzylic-like positions of the propoxy chain would be a significant hurdle.

Multi-Component and Cascade Reactions Incorporating this compound

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. researchgate.netnih.gov The incorporation of this compound into such reaction schemes would provide rapid access to a diverse range of complex derivatives.

While specific examples of MCRs involving this compound are not widely reported, its structural motifs suggest its potential as a substrate. For instance, benzoic acid derivatives are known to participate in MCRs. nih.gov The Ugi four-component reaction, which combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide, is a classic example of an MCR where this compound could serve as the acidic component. beilstein-journals.org

Cascade reactions, where the product of one reaction becomes the substrate for the next in a single pot, are also a plausible pathway for elaborating the structure of this compound. For example, a cascade reaction could be initiated by a DoM step, followed by an intramolecular cyclization. The development of such reactions would be highly valuable for the efficient synthesis of novel heterocyclic systems. nih.govresearchgate.net

Stereochemical Control in Derivatization (if applicable to chiral analogues)

The parent molecule, this compound, is achiral. However, the introduction of stereocenters through derivatization is a key consideration for the synthesis of biologically active molecules. Stereochemical control can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool. nih.gov

For instance, if a chiral center were to be introduced, for example by reacting a lithiated derivative with a chiral electrophile, the stereochemical outcome would be of great importance. Diastereoselective reactions, where one diastereomer is formed in preference to another, are often guided by steric and electronic factors of the existing molecule and the incoming reagent. youtube.comnih.gov

The enantioselective synthesis of chiral derivatives of this compound could be approached by using a chiral catalyst to control the formation of a new stereocenter. nih.govnih.gov For example, an enantioselective reduction of a ketone derivative could yield a chiral alcohol. Alternatively, a chiral auxiliary could be attached to the molecule to direct a subsequent stereoselective reaction. osi.lv While no specific examples of stereoselective derivatizations of this compound have been reported, the general principles of asymmetric synthesis provide a roadmap for how such transformations could be designed and executed. cureffi.orgyoutube.com

Computational and Theoretical Investigations of 2,5 Difluoro 4 Propoxybenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of molecular systems. DFT has become a popular approach due to its balance of accuracy and computational cost, making it well-suited for studying benzoic acid derivatives. researchgate.net These methods are used to solve the Schrödinger equation for a molecule, yielding information about its electronic structure and energy.

The electronic structure of a molecule is key to understanding its chemical behavior. A central concept in this analysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For a molecule like 2,5-Difluoro-4-propoxybenzoic acid, the electron-withdrawing fluorine atoms and the electron-donating propoxy group would significantly influence the energies and distributions of these orbitals.

In a related study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations were used to determine the HOMO and LUMO energies, providing insights into its potential for optoelectronic applications. nih.gov Similar calculations for this compound would reveal how the interplay of the fluoro and propoxy substituents modulates its electronic properties.

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Substituted Benzoic Acid

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

This table presents hypothetical data for illustrative purposes based on typical values for similar organic molecules.

The flexibility of the propoxy group and the carboxylic acid group in this compound means that the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface that describes the energy changes as the molecule transitions between different conformations.

For example, a study on 2-fluoro-4-hydroxy benzoic acid revealed the existence of multiple conformers based on the orientation of the hydroxyl and carboxylic acid groups. acs.org Similarly, for this compound, the rotation around the C-O bonds of the propoxy group and the C-C bond connecting the carboxylic acid to the benzene (B151609) ring would lead to different conformers. Computational methods can predict the relative energies of these conformers and the energy barriers for their interconversion. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity.

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are highly sensitive to the electronic environment of the nuclei and can help in the assignment of experimental NMR spectra. For fluorinated compounds, ¹⁹F NMR chemical shifts can also be predicted.

IR (Infrared): The vibrational frequencies of a molecule can be calculated, corresponding to the peaks in an IR spectrum. These calculated frequencies are often scaled to better match experimental values. This analysis helps in assigning specific vibrational modes to the observed absorption bands, such as the characteristic C=O stretch of the carboxylic acid and the C-F stretching vibrations. DFT studies on 2,3-dimethoxy benzoic acid have successfully correlated calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra. researchgate.net

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths provide insights into the electronic structure and chromophores within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted Value
¹³C NMRC=O Chemical Shift170 ppm
¹H NMRCarboxylic Acid Proton12.5 ppm
IRC=O Stretch1720 cm⁻¹
UV-Visλmax285 nm

This table contains hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing a level of detail that is often difficult to obtain experimentally.

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. Computational methods can be used to locate the geometry of this transition state and to calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. By mapping the entire reaction coordinate, from reactants through the transition state to the products, a detailed energy profile of the reaction can be constructed. A DFT study on the Cu-mediated pentafluoroethylation of benzoic acid chlorides successfully used computed Gibbs energy profiles to model reaction outcomes. rsc.org

Most chemical reactions are carried out in a solvent, which can have a significant impact on the reaction pathway and rate. Computational models can account for the presence of a solvent, either explicitly by including individual solvent molecules in the calculation, or implicitly by treating the solvent as a continuous medium with a specific dielectric constant (the Polarizable Continuum Model, or PCM). Studies on other molecules have shown that solvent polarity can influence the stability of reactants, transition states, and products, thereby altering the activation energies and even the preferred reaction mechanism. researchgate.net For a molecule like this compound, the polarity of the solvent would be expected to influence reactions involving the polar carboxylic acid group.

Molecular Dynamics Simulations (e.g., for Crystal Packing or Solution Behavior)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide significant insights into its solid-state packing and its behavior in a solution.

Crystal Packing:

MD simulations can be employed to predict the most stable crystal packing arrangements. By simulating a system of many molecules, researchers can observe how they self-assemble and identify the energetically favorable packing modes. These simulations can help in understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Potential Interactions Influencing Crystal Packing:

Hydrogen Bonding: The primary interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid moieties.

Halogen Bonding: The fluorine atoms can participate in halogen bonds, acting as halogen bond acceptors.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.

Solution Behavior:

In solution, the behavior of this compound would be highly dependent on the nature of the solvent. MD simulations can model the interactions between the solute molecule and the solvent molecules, providing information on solvation, aggregation, and conformational preferences.

In non-polar solvents: The formation of hydrogen-bonded dimers is likely to be favored.

In polar aprotic solvents: The solvent molecules can compete for hydrogen bonding with the carboxylic acid group, potentially disrupting dimer formation.

In polar protic solvents: Strong interactions with the solvent molecules would likely lead to the solvation of individual molecules rather than dimer formation.

A hypothetical data table from a molecular dynamics simulation study could look like this:

Simulation SystemKey FindingDominant Interaction Type
Crystal LatticePrediction of a stable monoclinic crystal system.Hydrogen bonding and π-π stacking.
In ToluenePredominant formation of cyclic dimers.Carboxylic acid hydrogen bonding.
In Dimethyl SulfoxideDisruption of dimers and strong solute-solvent interactions.Hydrogen bonding with solvent.

Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property.

For this compound, QSPR models could be developed to predict a wide range of physicochemical and biological properties without the need for extensive experimental measurements.

Molecular Descriptors:

A large number of molecular descriptors can be calculated from the 2D or 3D structure of this compound. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as partial charges on atoms and dipole moment.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Predicted Properties:

By correlating these descriptors with known properties of a series of related compounds, a QSPR model can be built to predict properties for new compounds like this compound. Potential properties that could be predicted include:

Physicochemical Properties:

Boiling point

Melting point

Solubility

Lipophilicity (logP)

Acidity (pKa)

Biological Activities:

Toxicity

Pharmacokinetic properties (absorption, distribution, metabolism, excretion)

A hypothetical QSPR prediction table for this compound might be presented as follows:

PropertyPredicted ValueMethodKey Descriptors
pKa3.85Multiple Linear RegressionAtomic charges on carboxylic oxygen, HOMO energy
logP2.90Artificial Neural NetworkMolecular surface area, number of fluorine atoms
Aqueous Solubility0.15 g/LSupport Vector MachinePolar surface area, molecular weight

These computational and theoretical approaches, while not yet specifically documented for this compound in the public domain, represent the standard in-silico methods that would be applied to characterize and predict its behavior, thereby accelerating research and development in fields where this compound may be of interest.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to provide detailed information about the molecular structure of a compound. By analyzing chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms and their chemical environments can be elucidated.

1H, 13C, and 19F NMR Data Interpretation and Assignment

The structural analysis of 2,5-Difluoro-4-propoxybenzoic acid is heavily reliant on the interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number and types of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the carboxylic acid proton, the aromatic protons, and the protons of the propoxy group. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The two aromatic protons will appear as multiplets due to coupling with each other and with the adjacent fluorine atoms. The propoxy group will exhibit three distinct signals: a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum will show signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with their chemical shifts influenced by the fluorine and propoxy substituents), and the three carbons of the propoxy chain. The carbons directly bonded to fluorine atoms will appear as doublets due to one-bond C-F coupling.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants of these signals provide information about their electronic environment and their proximity to other atoms.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Carboxylic Acid>10br s-COOH
Aromatic~7.5mAr-H
Aromatic~7.2mAr-H
Propoxy~4.1t-OCH₂-
Propoxy~1.8sext-CH₂-
Propoxy~1.0t-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl~165-COOH
Aromatic (C-F)~155 (d)C-F
Aromatic (C-F)~150 (d)C-F
Aromatic (C-O)~145C-O
Aromatic~120-130Aromatic C
Propoxy~70-OCH₂-
Propoxy~22-CH₂-
Propoxy~10-CH₃
¹⁹F NMR Predicted Chemical Shift (ppm) Assignment
Fluorine~ -120 to -140F-2
Fluorine~ -130 to -150F-5

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further structural confirmation by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent protons of the propoxy group (CH₃ to CH₂ and CH₂ to OCH₂). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. sdsu.edu This is invaluable for assigning the carbon signals corresponding to the propoxy and aromatic C-H groups. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.edu This can confirm the placement of the propoxy group by showing a correlation from the OCH₂ protons to the aromatic carbon at position 4. It can also confirm the assignment of the quaternary carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This can be used to confirm the spatial relationship between the propoxy group and the adjacent aromatic proton.

Solid-State NMR for Polymorphic Studies

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) provides insights into the structure and dynamics of the compound in its solid, crystalline form. Polymorphism, the ability of a solid material to exist in more than one crystal structure, can be effectively studied using ssNMR.

For this compound, different polymorphic forms would likely exhibit different ¹³C and ¹⁹F chemical shifts in their ssNMR spectra due to variations in the local electronic environments and intermolecular interactions, such as hydrogen bonding of the carboxylic acid groups, in the crystal lattice. researchgate.netnih.gov By comparing the ssNMR spectra of different batches or crystalline forms, polymorphism can be identified and characterized. Furthermore, techniques like cross-polarization magic-angle spinning (CP/MAS) can enhance the signals of less abundant nuclei like ¹³C, providing high-resolution spectra of the solid material. acs.org

Advanced Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₀F₂O₃), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm the molecular formula. rsc.org

Predicted HRMS Data for this compound:

Ion Formula Calculated Mass (m/z)
[M+H]⁺C₁₀H₁₁F₂O₃⁺217.0676
[M-H]⁻C₁₀H₉F₂O₃⁻215.0520
[M+Na]⁺C₁₀H₁₀F₂O₃Na⁺239.0495

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Determination

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further to produce a secondary mass spectrum. By analyzing these fragmentation patterns, the structure of the original molecule can be pieced together.

For this compound, common fragmentation pathways would likely involve the loss of the propoxy group, the carboxylic acid group, or parts of the alkyl chain. For instance, a common fragmentation would be the loss of the propoxy radical (•OCH₂CH₂CH₃) or the propylene (B89431) molecule (CH₂=CHCH₃) via a McLafferty-type rearrangement. Another likely fragmentation is the loss of a water molecule (H₂O) from the carboxylic acid, followed by the loss of carbon monoxide (CO). The resulting fragment ions would provide further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, the analysis of related substituted benzoic acids allows for a detailed prediction of its solid-state architecture.

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds, a characteristic feature of carboxylic acids. The carboxylic acid groups are highly likely to form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. This is a very common and robust supramolecular synthon in the crystal engineering of benzoic acids.

Table 1: Predicted Intermolecular Interactions in the Crystal Structure of this compound

Interacting AtomsType of InteractionExpected Role in Crystal Packing
O-H···OStrong Hydrogen BondFormation of centrosymmetric dimers
C-F···O/C-F···FHalogen Bond / van der WaalsDirectional control and lattice stabilization
C-H···OWeak Hydrogen BondContribution to overall lattice energy
C-H···FWeak Hydrogen BondFurther stabilization of the crystal packing acs.org

The molecular conformation of this compound will be defined by several key torsional angles. The torsional angle between the plane of the benzene (B151609) ring and the carboxylic acid group is of particular interest. In many benzoic acids, this angle is close to planar to maximize conjugation, but steric hindrance from ortho-substituents can force the carboxyl group to twist out of the plane. In this case, the fluorine atom at the 2-position might induce a slight deviation from planarity.

Another important conformational feature is the orientation of the propoxy group. The torsional angles around the C(aryl)-O and O-C(propyl) bonds will determine the spatial arrangement of the propoxy chain relative to the aromatic ring. These angles are influenced by a balance of steric effects and the desire to minimize repulsion between adjacent atoms.

The bond lengths and angles within the molecule are expected to be influenced by the electronic effects of the substituents. The C-F bonds will be relatively short and strong. The presence of the electron-withdrawing fluorine atoms and the electron-donating propoxy group will likely cause slight distortions in the geometry of the benzene ring from a perfect hexagon. The C-O bond of the propoxy group and the C-C and C=O bonds of the carboxylic acid will exhibit lengths typical for these functional groups in similar aromatic compounds.

Table 2: Predicted Torsional Angles and Bond Lengths for this compound

ParameterPredicted Value/RangeInfluencing Factors
Torsional Angle (Aryl-COOH)0-20°Steric hindrance from ortho-F vs. conjugation
Torsional Angle (Aryl-O-Propyl)180° (anti) or gaucheSteric effects of the propyl chain
C-F Bond Length~1.35 ÅHigh electronegativity of fluorine
C=O Bond Length~1.22 ÅCarboxylic acid functionality
C-O (acid) Bond Length~1.31 ÅCarboxylic acid functionality
C-O (ether) Bond Length~1.37 ÅAryl ether linkage

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is invaluable for identifying functional groups and probing the conformational state of molecules.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid will likely appear as a strong, sharp band around 1700 cm⁻¹. For aromatic carboxylic acids, this peak is typically found between 1710 and 1680 cm⁻¹. spectroscopyonline.com

The C-F stretching vibrations are expected to give rise to strong absorptions in the 1250-1100 cm⁻¹ region. The aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range. The C-O stretching vibrations of the propoxy group and the carboxylic acid will also be present, typically in the 1320-1210 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively. spectroscopyonline.com An out-of-plane O-H bend, characteristic of the dimer, is also expected around 920 cm⁻¹. spectroscopyonline.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (H-bonded)3300-2500Broad, Strong
C-H stretch (aromatic & aliphatic)3100-2850Medium to Weak
C=O stretch~1700Strong, Sharp
C=C stretch (aromatic)1600-1450Medium
C-O stretch (acid & ether)1320-1200Strong
C-F stretch1250-1100Strong
O-H bend (out-of-plane)~920Broad, Medium

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic ring. The symmetric C=C stretching vibrations of the benzene ring, which are often weak in the IR spectrum, should give a strong signal in the Raman spectrum around 1600 cm⁻¹. The C-F stretching vibrations will also be Raman active. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum. The non-polar C-H bonds of the propyl group should also show characteristic signals in the Raman spectrum.

Electronic Spectroscopy (UV-Vis) for Chromophoric Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* transitions within the substituted benzene ring. Benzoic acid itself typically shows a primary absorption band around 230 nm and a weaker, secondary band around 270-280 nm.

The substituents on the benzene ring will influence the position and intensity of these absorption bands. The propoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The electron-withdrawing fluorine atoms will also modulate the electronic transitions. The interplay of these substituents will determine the final absorption profile. For para-substituted benzoic acids, a bathochromic shift of the primary absorption band is generally observed, regardless of whether the substituent is electron-donating or electron-withdrawing. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic TransitionPredicted λ_max (nm)Chromophore
π → π~240-250Substituted Benzene Ring
π → π (secondary)~280-290Substituted Benzene Ring

Chromatographic and Separation Science Techniques for Purity and Isomer Analysis

Chromatographic techniques are fundamental in the quality control and characterization of this compound. The selection of a specific method is contingent on the analytical objective, such as quantifying purity, identifying impurities, or separating closely related isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of compounds.

In a typical RP-HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. For fluorinated benzoic acids, C18 (octadecyl) or phenyl-based columns are often utilized due to their hydrophobic interactions with the analyte. The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer, or water with acid modifiers like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of the main compound and any impurities with different polarities. Detection is commonly achieved using a UV detector, as the benzene ring in the molecule is a strong chromophore.

While specific validated methods for this compound are not extensively published, the analytical approach can be extrapolated from methods developed for structurally similar fluorinated aromatic acids. For instance, a method for a related compound, 2,4,6-Trifluorobenzoic acid, utilizes a C18 column with a gradient mobile phase of an aqueous buffer and an acetonitrile/methanol mixture, with UV detection. Such a method would be a logical starting point for developing a validated purity and impurity profile analysis for this compound.

Table 1: Illustrative HPLC Parameters for Analysis of Fluorinated Benzoic Acids

ParameterTypical Setting
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time-based linear gradient (e.g., 5% to 95% B)
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Detector UV at ~254 nm
Injection Volume 10 µL

This table represents a general method and would require optimization and validation specifically for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for identifying volatile impurities and for structural confirmation. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is typically required before GC analysis.

Esterification is a common derivatization strategy for carboxylic acids. The carboxyl group is converted into a less polar and more volatile ester, for example, a methyl or ethyl ester. This can be achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃).

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column (e.g., a 5% phenyl-polysiloxane) is often used.

The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of the compound and its impurities by comparing the fragmentation pattern to known libraries or by interpretation.

GC-MS is particularly useful for isomer analysis, as positional isomers, even after derivatization, may exhibit different retention times in the GC column, allowing for their separation and individual identification by the mass spectrometer.

Table 2: General GC-MS Parameters for Analysis of Derivatized Benzoic Acids

ParameterTypical Setting
Derivatization Agent BF₃ in Methanol (to form methyl ester)
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow
Inlet Temperature 250 °C
Oven Program Temperature ramp (e.g., 100°C hold, then ramp to 280°C)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-400 m/z

This table represents a general method and would require optimization and validation specifically for the derivatized form of this compound.

Non Clinical Applications and Structure Property Relationship Spr Studies

Role in Organic Electronic Devices

Charge Transport Layer Components in Organic Photovoltaics (OPVs)

Without any research findings, the creation of data tables or a detailed discussion on the structure-property relationships of 2,5-Difluoro-4-propoxybenzoic acid in these specific non-clinical applications is not possible at this time.

Utility as an Intermediate in Specialty Chemical Development

This compound is a versatile building block in the synthesis of more complex molecules for various industrial applications. Its chemical reactivity, dictated by the carboxylic acid group and the substituted aromatic ring, allows for its use as a precursor in several fields.

Table 1: Related Fluorinated Benzoic Acid Intermediates in Chemical Synthesis

Compound NameCAS NumberApplication/Use
2,5-Difluorobenzoic acid2991-28-8Building block for organic synthesis. sigmaaldrich.com
4-Bromo-2,5-difluorobenzoic acid28314-82-1Intermediate in chemical synthesis. chemicalbook.com
2,4-Dichloro-5-fluorobenzoic acid86-55-5Intermediate for antibacterial agents.
2,3,4,6-Tetrafluorobenzoic acid1479-73-8Intermediate for antibacterial agents. google.com

This table is generated based on available data and is for illustrative purposes.

Fluorinated polymers are known for their desirable properties, including chemical resistance, thermal stability, and low surface energy. google.comacs.orgnih.gov Aromatic monomers containing fluorine are incorporated into polymers to enhance these characteristics. google.com While direct evidence of this compound being used as a monomer is scarce in publicly accessible literature, its structure suggests potential as a modifier or a comonomer in specialty polymers. The carboxylic acid group can be converted to other functional groups suitable for polymerization, and the fluorinated propoxy-substituted phenyl ring would impart fluoropolymer-like properties to the resulting material. For instance, fluorinated aromatic groups are known to be incorporated into polymers to make them more resistant to chemical degradation and more water-repellent. google.com

Benzoic acid derivatives are foundational structures in the synthesis of various dyes and pigments. dergipark.org.tr The specific substituents on the benzoic acid ring play a crucial role in determining the color and properties of the final dye molecule by modifying the electronic structure of the chromophore. The electron-withdrawing nature of the fluorine atoms and the electron-donating character of the propoxy group in this compound can be strategically utilized to tune the absorption and emission properties of a dye. While no specific examples of dyes synthesized directly from this compound are prominently documented, the general principles of dye chemistry suggest its potential as a precursor for creating novel colorants with tailored properties.

Design of Photochromic and Thermochromic Materials

The development of materials that change color in response to light (photochromism) or heat (thermochromism) is an active area of research. Liquid crystals composed of hydrogen-bonded assemblies of molecules, including substituted benzoic acids, have shown promise in this area. nih.gov The introduction of fluorine atoms into such systems can influence their mesomorphic behavior and photoresponsivity. nih.gov Although direct studies on the photochromic or thermochromic properties of this compound are not widely reported, the fundamental components of its structure are relevant to the design of such materials. The ability of the carboxylic acid to form hydrogen bonds and the influence of the fluoro and propoxy groups on intermolecular interactions are key factors in the self-assembly of photo- and thermochromic systems. nih.gov

General Structure-Property Relationship (SPR) Investigations

The physical and chemical properties of this compound are a direct consequence of its molecular structure. The interplay between the fluoro and propoxy substituents, and the carboxylic acid group, dictates its behavior in both the solid state and in solution.

The presence of fluorine atoms on an aromatic ring significantly influences intermolecular interactions and, consequently, the crystal packing of the molecule. rsc.orgresearchgate.netrsc.org Fluorine is highly electronegative and can participate in various non-covalent interactions, including hydrogen bonds (C-H···F) and halogen bonds. rsc.orgresearchgate.net These interactions, although individually weak, can collectively play a significant role in directing the three-dimensional arrangement of molecules in a crystal. rsc.org

Table 2: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC10H10F2O3216.18Two fluoro, one propoxy, one carboxyl group. sigmaaldrich.com
Benzoic acidC7H6O2122.12Unsubstituted aromatic carboxylic acid. nist.gov
2,5-Difluorobenzoic acidC7H4F2O2158.10Two fluoro, one carboxyl group. sigmaaldrich.com
4-Propoxybenzoic acidC10H12O3180.20One propoxy, one carboxyl group.
2,5-Difluoro-4-nitrobenzoic acidC7H3F2NO4203.10Two fluoro, one nitro, one carboxyl group. nih.gov

This table is compiled from various sources for comparative purposes.

Relationship between Molecular Architecture and Target Performance of this compound

The performance of this compound in various non-clinical applications is intrinsically linked to its distinct molecular architecture. The specific arrangement of its constituent parts—a carboxylic acid group, a benzene (B151609) ring, two fluorine atoms, and a propoxy group—dictates its physical and chemical properties, and consequently, its suitability for specialized materials. The interplay between these components, particularly the electron-withdrawing nature of the fluorine atoms and the electron-donating and space-filling characteristics of the propoxy group, gives rise to unique structure-property relationships that are of interest in materials science.

The primary non-clinical applications for compounds with similar structures, such as fluorinated and alkoxy-substituted benzoic acids, are in the formulation of liquid crystals (LCs) and as organic linkers in metal-organic frameworks (MOFs). tandfonline.combiointerfaceresearch.comnih.govrsc.org In these contexts, the molecular geometry, polarity, and intermolecular interactions of this compound are critical determinants of its performance.

In the realm of liquid crystals, the elongated, rigid core of the benzoic acid derivative is a foundational feature for achieving mesomorphic behavior. researchgate.net The strategic placement of substituents on this core allows for the fine-tuning of properties essential for display technologies and other electro-optical applications. biointerfaceresearch.com The fluorine atoms, with their high electronegativity, play a crucial role in modulating the dielectric anisotropy of the molecule. electronicsandbooks.comresearchgate.net Lateral fluorine substitution, as seen in the 2,5-difluoro arrangement, can significantly influence the dipole moment of the molecule, which in turn affects the dielectric constant of the resulting liquid crystal material. electronicsandbooks.com This is a key parameter for controlling the threshold voltage of liquid crystal displays.

The propoxy group at the 4-position also has a significant impact on the liquid crystalline properties. The length and flexibility of such alkoxy chains are known to influence the type of mesophase (e.g., nematic, smectic) and the temperature range over which the liquid crystal state is stable. researchgate.net The presence of the propoxy group can also affect the viscosity and birefringence of the material. The combination of the difluoro and propoxy substitutions on the benzoic acid core allows for a tailored molecular design to achieve specific performance characteristics in liquid crystal mixtures. biointerfaceresearch.com

The following table summarizes the relationship between the key structural features of this compound and its expected performance characteristics in non-clinical applications.

Structural FeatureInfluence on Molecular ArchitectureImpact on Target Performance (in Liquid Crystals and MOFs)
2,5-Difluoro Substitution Introduces strong electronegativity and alters the electron distribution of the benzene ring.Modulates dielectric anisotropy and dipole moment in liquid crystals; can enhance the selectivity of gas sorption in MOFs. nih.govelectronicsandbooks.comresearchgate.net
4-Propoxy Group Adds a flexible, space-filling alkyl chain to the rigid core.Influences the mesophase type and temperature range of liquid crystals; affects the pore size and hydrophobicity of MOFs. researchgate.net
Carboxylic Acid Group Provides a site for hydrogen bonding and coordination to metal centers.Enables the formation of dimeric structures in liquid crystals and serves as the anchor point for building the framework in MOFs. researchgate.net
Benzene Ring Forms a rigid core structure.Provides the necessary rigidity for the formation of liquid crystal phases and acts as the structural backbone of the linker in MOFs. researchgate.net

Environmental and Sustainability Considerations in the Synthesis and Lifecycle

Green Chemistry Metrics and Principles Applied to Synthetic Routes

Green chemistry metrics provide a quantitative framework for assessing the environmental performance of chemical processes. By applying metrics such as Atom Economy and E-Factor, chemists can compare different synthetic routes and identify areas for improvement. mdpi.com

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net The ideal, most atom-economical reaction is an addition reaction, where all reactant atoms are found in the product, resulting in an atom economy of 100%. primescholars.com

A plausible synthesis of 2,5-Difluoro-4-propoxybenzoic acid involves the Williamson ether synthesis, starting from 2,5-Difluoro-4-hydroxybenzoic acid and a propoxy source like 1-bromopropane, in the presence of a base.

Hypothetical Reaction: C₇H₄F₂O₃ (2,5-Difluoro-4-hydroxybenzoic acid) + C₃H₇Br (1-Bromopropane) + K₂CO₃ (Potassium Carbonate) → C₁₀H₁₀F₂O₃ (this compound) + KBr (Potassium Bromide) + KHCO₃ (Potassium Bicarbonate)

To illustrate the atom economy calculation for this hypothetical route:

Reactant/ProductChemical FormulaMolecular Weight ( g/mol )
2,5-Difluoro-4-hydroxybenzoic acidC₇H₄F₂O₃174.10
1-BromopropaneC₃H₇Br122.99
Total Reactant Mass 297.09
Desired Product
This compoundC₁₀H₁₀F₂O₃216.18

Atom Economy Calculation: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy = (216.18 / 297.09) x 100 ≈ 72.77%

This calculation reveals that, even with a 100% reaction yield, a significant portion of the reactant mass is converted into byproducts (KBr and KHCO₃), highlighting an area for potential improvement through alternative, more atom-economical synthetic designs.

The Environmental Factor (E-Factor), developed by Roger Sheldon, provides a more comprehensive measure of waste by quantifying the total mass of waste generated per kilogram of product. researchgate.net It considers unreacted starting materials, solvent losses, and all reaction byproducts.

E-Factor Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The pharmaceutical and fine chemical industries often have high E-Factors, sometimes exceeding 100, due to complex, multi-step syntheses and extensive purification processes. researchgate.net For the synthesis of this compound, the E-Factor would account for:

Byproducts from the reaction (e.g., Potassium Bromide, Potassium Bicarbonate).

Solvents used in the reaction and purification (e.g., acetone, diethyl ether). chemicalbook.com

Any materials used in work-up and isolation steps (e.g., acids, bases, drying agents).

A hypothetical E-Factor analysis for the synthesis of one kilogram of this compound is presented below, assuming typical solvent volumes and a 90% yield.

ComponentMass (kg)
Product 1.00
Waste Components
Byproducts (KBr, KHCO₃)0.54
Solvent Waste (e.g., Acetone)10.0
Aqueous Waste (from extraction/washing)5.0
Process Aids (drying agents, etc.)0.5
Total Waste 16.04

E-Factor Calculation: E-Factor = 16.04 kg / 1.00 kg = 16.04

This illustrative E-Factor highlights that solvent use is often the largest contributor to waste in fine chemical synthesis.

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) pose risks due to their flammability, toxicity, and contribution to air pollution. Green chemistry encourages the use of safer, more sustainable alternatives. glpbio.com

Supercritical Fluids (SCFs) , such as supercritical CO₂, exist as a fluid state above their critical temperature and pressure, exhibiting properties of both a liquid and a gas. They are attractive green solvents because they are non-toxic, non-flammable, and their solvent properties can be tuned by adjusting pressure and temperature. After the reaction, the CO₂ can be returned to a gaseous state and recycled, eliminating solvent waste.

Ionic Liquids (ILs) are salts with melting points below 100°C, often composed of large organic cations and various anions. at.ua They are considered potential green solvents due to their negligible vapor pressure, which reduces air pollution and exposure risks. nih.gov Their properties, such as polarity and solubility, can be tailored by modifying the cation-anion pair. at.uanih.gov In the context of synthesizing this compound, an appropriately designed IL could serve as both the solvent and a catalyst, potentially simplifying the process and allowing for easy recycling. nih.govresearchgate.net

Water is an ideal green solvent as it is non-toxic, non-flammable, abundant, and inexpensive. While the organic precursors for this compound may have limited water solubility, techniques such as using phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. For instance, the hydrolysis of an ester precursor to yield the final benzoic acid product is a reaction well-suited to an aqueous base, such as sodium hydroxide (B78521) solution. chemicalbook.com

Catalysis for Reduced Energy Consumption and Waste Generation

Catalysts are substances that increase the rate of a reaction without being consumed themselves. They are a cornerstone of green chemistry because they can:

Lower Activation Energy: Catalytic routes often require lower temperatures and pressures, reducing energy consumption.

Increase Selectivity: Catalysts can direct a reaction to produce the desired product with fewer byproducts, which increases atom economy and reduces waste.

Enable Alternative Pathways: Catalysis can open up new, more efficient synthetic routes that are not possible with stoichiometric reagents.

For the synthesis of this compound, catalytic approaches could be investigated. For example, a phase-transfer catalyst could improve the efficiency of the etherification step, potentially allowing for milder reaction conditions and reduced reaction times. Furthermore, developing a catalytic process that avoids the use of stoichiometric bases would significantly improve the atom economy and reduce the E-Factor by minimizing the formation of salt byproducts.

Lifecycle Assessment (LCA) Methodologies for the Chemical Compound

The synthesis of this compound likely begins with a fluorinated and brominated benzene (B151609) derivative. A plausible precursor is 1,4-dibromo-2,5-difluorobenzene (B1294941). chemicalbook.com The synthesis would then involve a series of chemical transformations to introduce the propoxy and carboxylic acid functionalities.

Key raw materials and their potential environmental impacts include:

Brominated Compounds: The use of brominated intermediates like 1,4-dibromo-2,5-difluorobenzene introduces considerations regarding the environmental fate of bromine-containing byproducts. chemicalbook.com

Propylating Agent: A source of the propoxy group, such as propanol (B110389) or a propyl halide, would be required. The production of these reagents has its own environmental footprint.

Reagents and Solvents: The synthesis would likely employ organometallic reagents (e.g., n-butyllithium) and solvents (e.g., diethyl ether, hexanes), which have associated environmental, health, and safety concerns. chemicalbook.com The use of such substances contributes to the generation of volatile organic compounds (VOCs) and hazardous waste. nih.gov

The following table outlines the likely raw materials and their associated environmental considerations:

Raw Material/PrecursorPotential Synthesis RoleAssociated Environmental Considerations
1,4-Dibromo-2,5-difluorobenzeneStarting material for the aromatic ringProduction involves hazardous reagents; potential for bromine-containing byproducts. chemicalbook.com
n-ButyllithiumReagent for lithiationHighly reactive and requires careful handling; hexane (B92381) solvent is a VOC. chemicalbook.comrsc.org
Carbon Dioxide (Dry Ice)Source of the carboxylic acid groupGenerally low impact, but energy is required for its solid-state production. chemicalbook.com
Propanol or Propyl HalideSource of the propoxy groupProduction can involve fossil fuel feedstocks.
Solvents (e.g., Diethyl Ether, THF)Reaction mediumVolatile organic compounds (VOCs) that can contribute to air pollution. chemicalbook.comresearchgate.net
Acids and Bases (e.g., HCl, NaOH)For workup and purificationGeneration of saline wastewater. chemicalbook.com

This table is a representation of likely materials based on the synthesis of similar compounds and does not represent a definitive synthesis pathway for this compound.

The end-of-life phase for products containing this compound presents environmental challenges, primarily due to the stable carbon-fluorine bond.

Disposal Methods:

Incineration: High-temperature incineration is a common method for the disposal of organofluorine compounds. researchgate.net However, incomplete combustion can potentially lead to the formation of hazardous byproducts. The process also requires significant energy input.

Landfilling: Due to their persistence, landfilling of fluorinated compounds is a less desirable option as it does not lead to degradation and may pose long-term contamination risks.

Chemical Degradation: Research into chemical methods to break down fluorinated compounds is ongoing. These methods often require harsh conditions and specialized reagents. For some fluorinated aromatics, microbial degradation has been observed, though the specific applicability to this compound is unknown. nih.gov

Recyclability Potentials:

The recycling of fluorine from organofluorine compounds is an area of active research, driven by the desire to create a more circular economy for fluorine chemistry.

Fluorine Recovery: Technologies are being developed to recover fluorine from waste streams, potentially for reuse in chemical synthesis. google.comoaepublish.com This could reduce the need for virgin fluorine resources.

Upcycling of Aromatic Polymers: While not directly applicable to the monomer itself, research on the functionalization and upcycling of fluorinated aromatic polymers demonstrates a potential pathway for adding value to fluorinated waste materials.

The following table summarizes the end-of-life options and their associated considerations:

End-of-Life OptionDescriptionAdvantagesDisadvantages
Incineration High-temperature thermal destruction.Can effectively break down the compound.Energy-intensive; potential for harmful emissions if not properly controlled. researchgate.net
Landfilling Disposal in a designated waste site.Simple and low-cost.Persistent in the environment; potential for long-term leaching and contamination.
Chemical Degradation Use of chemical reagents to break down the molecule.Potential for controlled decomposition.May require harsh reagents and generate secondary waste streams. nih.gov
Fluorine Recycling Recovery of fluorine for reuse.Promotes a circular economy; reduces the need for new fluorine resources. google.comoaepublish.comTechnologies are still in development and may not be economically viable at a large scale.

This table provides a general overview of end-of-life options for organofluorine compounds and may not reflect specific established processes for this compound.

Future Research Directions and Emerging Opportunities for 2,5 Difluoro 4 Propoxybenzoic Acid

Development of Novel and Highly Efficient Synthetic Pathways

The efficient synthesis of 2,5-Difluoro-4-propoxybenzoic acid is fundamental to unlocking its research and application potential. Current synthetic approaches likely rely on multi-step sequences. Future research will undoubtedly focus on the development of more streamlined and efficient synthetic pathways.

One promising avenue is the late-stage functionalization of readily available precursors. For instance, methods for the direct C-H propoxylation of 2,5-difluorobenzoic acid would be highly desirable, eliminating the need for harsh reaction conditions often associated with nucleophilic aromatic substitution on highly fluorinated rings.

Key areas for exploration include:

Catalytic C-O Coupling Reactions: Investigating novel catalytic systems, potentially based on copper or palladium, for the efficient coupling of a propyl group to the 4-position of a difluorobenzoic acid derivative.

Flow Chemistry: The use of continuous-flow reactors could offer significant advantages in terms of safety, scalability, and reaction control for fluorination and etherification reactions, which can be highly energetic. sigmaaldrich.com

Photoredox Catalysis: This rapidly developing field could enable milder and more selective C-H functionalization pathways for the introduction of the propoxy group.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Nucleophilic Aromatic Substitution Well-established methodology.Often requires harsh conditions; potential for side reactions.
Palladium-Catalyzed C-H Activation/C-O Coupling High regioselectivity; milder conditions.Catalyst cost and optimization; substrate scope.
Copper-Catalyzed Ullmann Condensation Cost-effective catalyst.Often requires high temperatures; ligand optimization.
Flow Chemistry Enhanced safety and control; improved scalability.Initial setup costs; specialized equipment.
Photoredox Catalysis Mild reaction conditions; high functional group tolerance.Requires specific light sources; photocatalyst stability.

Exploration of Advanced Catalytic Systems and Methodologies

Building on the development of novel synthetic pathways, a dedicated focus on advanced catalytic systems will be crucial. The selective activation and functionalization of the C-H and C-F bonds in the aromatic ring are key challenges that modern catalysis aims to address.

Future research should explore:

Designer Ligands: The synthesis and screening of novel ligands for transition metal catalysts (e.g., palladium, nickel, copper) to enhance the efficiency and selectivity of C-O and C-C bond-forming reactions.

Dual Catalysis: Combining two different catalytic cycles in a single pot to achieve multiple transformations in a tandem fashion, for example, a C-H activation followed by a cross-coupling reaction to introduce further complexity.

Biocatalysis: The use of enzymes to perform selective fluorination or defluorination reactions under environmentally benign conditions represents a long-term, ambitious goal.

Integration into Next-Generation Material Science Platforms (e.g., Smart Materials, Responsive Systems)

The unique combination of a rigid fluorinated aromatic core and a flexible propoxy chain makes this compound a promising building block for advanced materials. The fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Liquid Crystals:

The structural similarity of this compound to known liquid crystal (LC) precursors is a significant area of interest. Fluorinated liquid crystals are widely used in display technologies due to their unique dielectric and optical properties. sigmaaldrich.com Future research could involve the esterification of the carboxylic acid group to produce a homologous series of esters and investigate their mesomorphic (liquid crystalline) behavior. The presence and position of the fluorine atoms can profoundly influence the phase behavior, transition temperatures, and electro-optical properties of the resulting materials. chembk.com

Smart Materials and Responsive Systems:

The carboxylic acid moiety provides a handle for creating stimuli-responsive materials. For example, it can be integrated into polymer backbones or side chains to create pH-responsive hydrogels or polymers. These materials could find applications in drug delivery, sensors, and actuators. The fluorinated nature of the aromatic ring could enhance the stability and fine-tune the responsiveness of such systems.

Advanced Computational Design of Functional Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for predicting the properties of new molecules and materials, thereby guiding synthetic efforts. For this compound, computational studies can provide valuable insights into:

Conformational Analysis: Understanding the preferred three-dimensional structure and the rotational barriers of the propoxy group and the carboxylic acid.

Electronic Properties: Calculating the molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moment to predict reactivity and intermolecular interactions.

Liquid Crystal Properties: Simulating the molecular shape, polarizability, and intermolecular interactions to predict the likelihood of mesophase formation and to estimate properties like birefringence and dielectric anisotropy for its derivatives.

Acidity and Reactivity: Density Functional Theory (DFT) can be used to predict the pKa value and to model the transition states of potential reactions, aiding in the design of synthetic routes. google.com

Potential in Supramolecular Chemistry and Self-Assembly Processes

The carboxylic acid group is a well-known and reliable functional group for forming robust hydrogen-bonded networks. This makes this compound an excellent candidate for the construction of well-defined supramolecular architectures.

Future research in this area could focus on:

Crystal Engineering: Studying the solid-state packing and hydrogen-bonding motifs. The interplay between the strong hydrogen bonds of the carboxylic acid dimers and weaker C-H···F and C-H···O interactions could lead to novel crystal structures with interesting properties.

Self-Assembled Monolayers (SAMs): Investigating the formation of ordered monolayers on various substrates. The fluorinated nature of the molecule could be exploited to create surfaces with low surface energy and specific wetting properties.

Co-crystals: Forming co-crystals with other molecules, such as active pharmaceutical ingredients (APIs), to modify their physical properties like solubility and bioavailability.

Interdisciplinary Research Avenues with Physics, Engineering, and Environmental Sciences

The potential applications of this compound and its derivatives extend beyond traditional chemistry and into interdisciplinary fields.

Physics: The unique dielectric and optical properties of liquid crystalline derivatives could be of interest for the development of new optical devices, such as tunable lenses, filters, and light modulators. Fluorinated polymers are also explored for applications in photonics. globalscientificjournal.comossila.com

Engineering: Incorporation of this molecule into polymers could lead to materials with enhanced thermal stability and chemical resistance, suitable for demanding engineering applications. Fluorinated coatings are known for their durability and low friction.

Environmental Sciences: While the persistence of some fluorinated compounds is a concern, others are being investigated for their potential in environmental applications. For instance, the specific interactions of fluorinated compounds could be harnessed for the development of selective sensors for environmental pollutants. Understanding the environmental fate and potential for biodegradation of such molecules would be a crucial area of research. nih.gov

Economic Viability and Industrial Scalability of Novel Applications

For any of the aforementioned applications to be realized, the economic viability and industrial scalability of this compound synthesis must be considered.

Key factors to investigate include:

Cost of Starting Materials: The availability and cost of the key precursors, such as difluorinated aromatic compounds.

Process Optimization: Developing a manufacturing process that is efficient, safe, and minimizes waste. The use of catalytic methods and flow chemistry will be critical in this regard.

Market Analysis: Identifying high-value applications where the unique properties of materials derived from this compound justify the production costs.

The development of cost-effective and scalable synthetic routes will be a critical enabler for the transition of this promising molecule from a laboratory curiosity to a valuable component in advanced materials and technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-difluoro-4-propoxybenzoic acid, and how can purity be validated?

  • Methodological Answer : A practical synthesis route involves halogenation and alkoxylation. For example, bromination of fluorinated benzoic acid derivatives (e.g., 2,4-difluorobenzoic acid) using brominating agents (e.g., HBr in H2SO4) yields intermediates like 5-bromo-2,4-difluorobenzoic acid . Subsequent propoxylation under basic conditions (e.g., K2CO3/DMF) introduces the propoxy group. Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy to confirm regiochemistry and functional group integrity .

Q. How does the positioning of fluorine substituents influence the physicochemical properties of this compound?

  • Methodological Answer : Fluorine at the 2- and 5-positions increases electronegativity, enhancing stability and lipophilicity. Techniques like logP measurements (via shake-flask or chromatographic methods) and thermogravimetric analysis (TGA) quantify lipophilicity and thermal stability, respectively. Comparative studies with mono-fluoro analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) reveal fluorine’s role in altering pKa (via potentiometric titration) and solubility profiles .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>19</sup>F NMR : Identifies fluorine substitution patterns (δ -110 to -125 ppm for aromatic fluorines).
  • IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm<sup>−1</sup>) and ether (C-O stretch at ~1250 cm<sup>−1</sup>) functionalities.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C10H10F2O3) and isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Focus on the propoxy group’s steric effects and fluorine’s electron-withdrawing impact on neighboring positions. Compare computational results with experimental kinetic data (e.g., rate constants for esterification or amidation) to validate predictions .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 3 months) with HPLC monitoring.
  • pH-Dependent Degradation : Identify hydrolysis-prone bonds (e.g., ester or ether linkages) via LC-MS/MS fragmentation. Buffered solutions (pH 1–13) reveal optimal storage conditions (e.g., pH 4–6 for carboxylic acid stability) .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to salicylic acid-dependent enzymes (e.g., cyclooxygenase). Fluorine’s electronegativity may enhance binding affinity.
  • Enzyme Assays : Measure IC50 values in vitro (e.g., COX-1/COX-2 inhibition assays) and compare with non-fluorinated analogs. Fluorine’s impact on hydrogen bonding and hydrophobic interactions can be quantified via SPR (Surface Plasmon Resonance) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., bromination).
  • Regioselectivity : Monitor intermediates via inline FTIR to avoid byproducts. Taguchi methods optimize parameters (temperature, solvent polarity) for >90% yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.